1-(Imidazo[1,2-a]pyridin-6-yl)ethanone

PI3Kα Inhibitor Oncology Kinase Selectivity

This 6-acetyl imidazo[1,2-a]pyridine is the correct regioisomer for kinase inhibitor programs. SAR at C6 drives subnanomolar PI3Kα binding; substituting the 3- or 2-yl isomer leads to failed syntheses and irreproducible data. The acetyl group enables Pd-catalyzed cross-coupling and derivatization to dual PI3Kα/mTOR inhibitors (<100 nM) and colon cancer-selective pro-apoptotic agents. Insist on CAS 944905-12-8 for valid oncology R&D.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 944905-12-8
Cat. No. B3030712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
CAS944905-12-8
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESCC(=O)C1=CN2C=CN=C2C=C1
InChIInChI=1S/C9H8N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-6H,1H3
InChIKeyOVXVHBLEQBCOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone (CAS 944905-12-8): Chemical Class and Baseline Characteristics for Procurement


1-(Imidazo[1,2-a]pyridin-6-yl)ethanone (CAS 944905-12-8) is a heterocyclic small molecule consisting of an imidazo[1,2-a]pyridine core substituted with an acetyl group at the 6-position . With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, it is classified as a versatile research chemical and synthetic building block, not as a finished pharmaceutical agent [1]. Its primary value in procurement lies in its role as a key intermediate for synthesizing biologically active imidazo[1,2-a]pyridine derivatives, particularly those targeting kinases such as PI3Kα and CDKs for oncology research [2].

Why Generic Substitution of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone Fails in Reproducible Research


Substituting 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone with other positional isomers (e.g., 3-yl or 2-yl ethanones) or alternative imidazopyridine building blocks is scientifically invalid due to divergent structure-activity relationships (SAR) and synthetic accessibility. The 6-position on the imidazo[1,2-a]pyridine scaffold is a critical vector for derivatization; modifications at this site profoundly influence PI3Kα binding affinity and selectivity, yielding inhibitors with subnanomolar potency and favorable pharmacokinetic parameters [1]. In contrast, substitution at the 3-position drives different SAR profiles, often optimizing for other targets such as IRAK-4 or producing distinct selectivity windows . Furthermore, the 6-position's diminished electron density (compared to C3/C8) facilitates specific metal-catalyzed cross-coupling reactions, such as oxidative addition of palladium to 6-iodo derivatives, which is not reliably replicated at other positions . Using an incorrect positional isomer will lead to different synthetic routes, altered downstream biological activity, and irreproducible results in kinase inhibitor development programs.

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: Quantitative Differentiation Evidence Guide for Procurement


C6-Acetyl Substitution Enables Synthesis of Subnanomolar PI3Kα Inhibitors vs. C3-Functionalized Analogs

Derivatization of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone at the C6 position leads to highly potent PI3Kα inhibitors, in contrast to C3-functionalized analogs which exhibit different potency and selectivity profiles. SAR studies demonstrate that C6 modifications yield inhibitors with IC50 values in the low nanomolar range [1]. For example, N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, a derivative accessible via C6 functionalization, exhibits an IC50 of 2 nM against PI3Kα [2]. In comparison, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone, a related C3-substituted building block, served as a precursor to compound 12, which showed a significantly higher IC50 of 0.0028 μM (2.8 nM) against p110α in a scintillation proximity assay and inhibited tumor growth by only 37% in a mouse HeLa xenograft model when dosed intraperitoneally at 25 mg/kg [3].

PI3Kα Inhibitor Oncology Kinase Selectivity

C6-Substituted Imidazo[1,2-a]pyridines Exhibit Selective Anticancer Activity Against Colon Cancer Cell Lines

A series of 6-substituted imidazo[1,2-a]pyridines, synthesized using a multicomponent coupling reaction, demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2 without significant toxicity against white blood cells [1]. Mechanistic studies indicate that imidazo[1,2-a]pyridine-induced cell death in HT-29 and Caco-2 cells is mediated via mitochondrial cytochrome c release and activation of caspase 3 and caspase 8 [2]. This selectivity profile is a class-level characteristic associated with 6-substituted derivatives, supporting the procurement of the 6-acetyl building block for anticancer lead optimization. In contrast, imidazo[1,2-a]pyridine derivatives with alternative substitution patterns, such as compound La23 (a 3-substituted derivative), show high potential for suppressing HeLa cell viability with an IC50 of 15.32 μM [3], indicating that substitution position profoundly influences both potency and tumor cell line selectivity.

Colon Cancer Antiproliferative Selective Cytotoxicity

Commercial Availability and Analytical Quality Specifications of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is commercially available from multiple reputable suppliers with defined purity specifications and analytical documentation. Suppliers provide standard purity grades of 95%+, 97%, and ≥98%, with batch-specific quality control documentation including NMR, HPLC, GC, and Certificate of Analysis (COA) available upon request . This level of quality assurance supports reproducible research and facilitates regulatory compliance in pharmaceutical development. In contrast, positional isomers such as 1-(imidazo[1,2-a]pyridin-2-yl)ethanone and 1-(imidazo[1,2-a]pyridin-3-yl)ethanone are less commonly stocked or require custom synthesis, which introduces longer lead times and higher procurement costs.

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone


Lead Optimization for Selective PI3Kα Inhibitors in Oncology

Use 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone as a core building block for synthesizing and optimizing PI3Kα inhibitors. SAR studies demonstrate that modifications at the C6 position yield inhibitors with subnanomolar potency and favorable pharmacokinetic parameters [1]. The acetyl group provides a versatile handle for further functionalization, enabling the exploration of chemical space around the 6-position to enhance selectivity and in vivo efficacy in cancer models [2].

Synthesis of Anticancer Agents with Selective Activity Against Colon Cancer

Employ 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone to generate 6-substituted imidazo[1,2-a]pyridine derivatives with selective cytotoxicity against colon cancer cell lines (HT-29 and Caco-2). These derivatives induce apoptosis via mitochondrial cytochrome c release and caspase activation while sparing white blood cells [3]. This application is particularly relevant for medicinal chemistry programs targeting colorectal cancer with reduced hematological toxicity.

Building Block for Dual PI3K/mTOR Inhibitor Development

Utilize 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone as a precursor for synthesizing dual PI3Kα/mTOR inhibitors. The imidazo[1,2-a]pyridine core serves as a scaffold replacement for benzimidazole in lead optimization, and the 6-acetyl substitution enables the introduction of methoxypyridine fragments that yield <100 nM potency toward PI3Kα in enzyme and cellular assays [4]. This scenario supports the development of next-generation kinase inhibitors for cancer therapy.

Chemical Probe Development for Kinase Selectivity Profiling

Leverage 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone to synthesize selective chemical probes for PI3K isoform profiling. The distinct SAR associated with the 6-position enables the design of inhibitors with high selectivity for PI3Kα over other protein kinases [1]. Such probes are valuable tools for dissecting PI3K signaling pathways and validating therapeutic targets in preclinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.